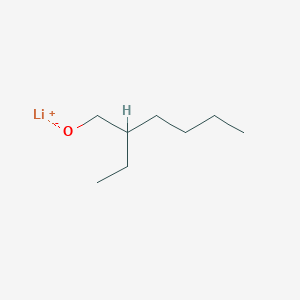
Lithium 2-ethylhexan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-ethylhexan-1-olate is an organolithium compound with the molecular formula C₈H₁₇LiO. It is a lithium salt of 2-ethylhexan-1-ol, a branched-chain alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-ethylhexan-1-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lithium salts of carboxylic acids.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Typical reducing conditions involve hydrogen gas or hydride donors.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Lithium salts of carboxylic acids.
Reduction: Reduced organic compounds.
Substitution: Substituted organic molecules with lithium as a leaving group.
Aplicaciones Científicas De Investigación
Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 2-ethylhexanoate
- Lithium 2-ethylhexoxide
- Lithium 2-ethyl-1-hexylate
Uniqueness
Lithium 2-ethylhexan-1-olate is unique due to its specific structure, which provides distinct reactivity compared to other lithium alkoxides. Its branched-chain structure offers steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
34689-96-8 |
|---|---|
Fórmula molecular |
C8H17LiO |
Peso molecular |
136.2 g/mol |
Nombre IUPAC |
lithium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clave InChI |
LWKRTMNGAUUVIN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCC(CC)C[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
![Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13726655.png)

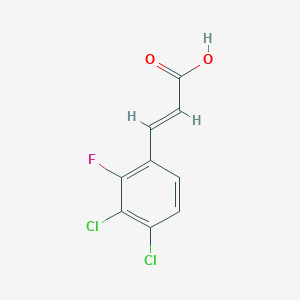
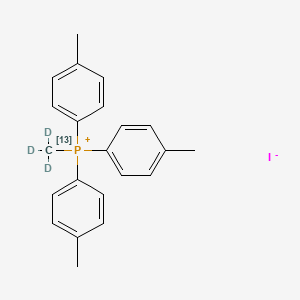
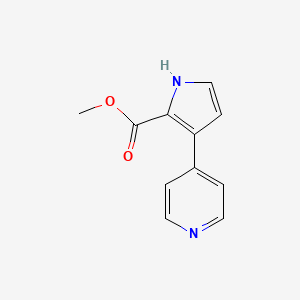
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
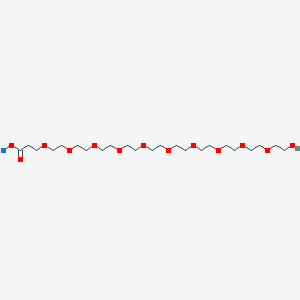

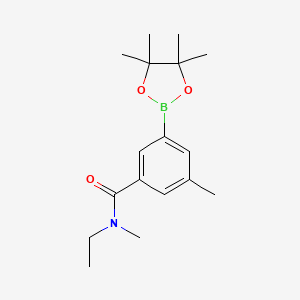
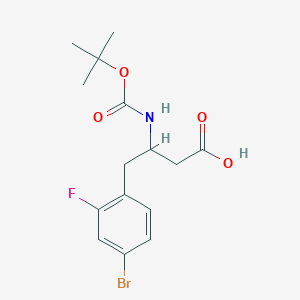
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
